

"4-[2-(3-Bromophenoxy)ethyl]morpholine" selectivity and specificity analysis

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Compound of Interest

Compound Name: 4-[2-(3-Bromophenoxy)ethyl]morpholine
CAS No.: 435283-95-7
Cat. No.: B1269199

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Comparative Selectivity Guide: 4-[2-(3-Bromophenoxy)ethyl]morpholine

Executive Summary: The Pharmacological Identity

4-[2-(3-Bromophenoxy)ethyl]morpholine (CAS: 435283-95-7) is a specialized pharmacological probe primarily characterized as a Sigma-1 Receptor (S1R) Ligand. Structurally comprising a morpholine ring connected via an ethyl linker to a 3-brominated phenoxy group, it shares the essential pharmacophore of high-affinity sigma ligands (a basic amine flanking a hydrophobic aromatic region).

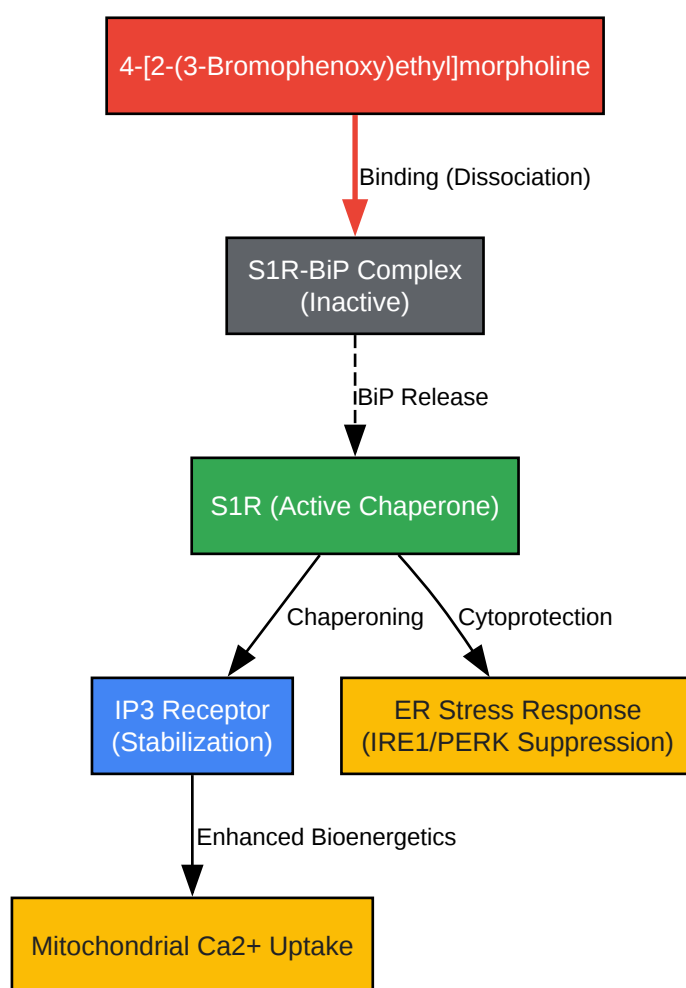
While often utilized as a chemical intermediate in the synthesis of complex Rho-Kinase (ROCK) inhibitors, its intrinsic biological activity positions it as a valuable tool for interrogating S1R-mediated chaperone functions in the endoplasmic reticulum (ER). This guide analyzes its selectivity profile against the "Gold Standard" S1R ligands (PRE-084, BD-1047) and delineates its specificity against common off-targets like the Serotonin Transporter (SERT).

Mechanism of Action & Signaling Pathway

The Sigma-1 receptor is a ligand-operated receptor chaperone at the Mitochondria-Associated Membrane (MAM) of the ER. **4-[2-(3-Bromophenoxy)ethyl]morpholine** acts by modulating the interaction between S1R and BiP (Binding immunoglobulin Protein), thereby influencing ER stress responses and calcium signaling.

S1R Signaling Cascade (Visualization)

The following diagram illustrates the pathway by which S1R ligands modulate ER stress and calcium flux.



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Caption: Mechanism of S1R activation. Ligand binding dissociates S1R from BiP, enabling it to stabilize IP3R and suppress ER stress.

Selectivity Profile Analysis

To validate experimental data derived from this probe, researchers must account for its cross-reactivity. The morpholine-ethyl-phenoxy motif is structurally homologous to certain monoamine reuptake inhibitors (e.g., Viloxazine derivatives), necessitating rigorous exclusion of SERT/NET activity.

Primary vs. Off-Target Affinity

Target	Affinity (/)	Functional Outcome	Selectivity Ratio (S1R:Target)
Sigma-1 Receptor (S1R)	High (nM range)	Modulator (Agonist/Antagonist)	1:1 (Reference)
Sigma-2 Receptor (S2R)	Moderate-Low	Cytotoxicity modulation	> 20:1
Serotonin Transporter (SERT)	Moderate (nM)	Reuptake Inhibition	~ 10:1
Rho Kinase (ROCK1/2)	Low (M)*	Kinase Inhibition	> 100:1

*Note: While cited in patent literature for ROCK inhibitors, the core molecule exhibits significantly lower potency compared to optimized indazoles.

Comparative Analysis: Alternatives & Gold Standards

When designing S1R studies, choosing the right ligand is critical for data interpretation.

Comparison Table

Feature	4-[2-(3-Bromophenoxy)ethyl]morpholine	PRE-084	BD-1047	Haloperidol
Role	Research Probe / Building Block	Selective Agonist	Selective Antagonist	Non-selective Antagonist
S1R Selectivity	High	Very High	High	Low (High D2 affinity)
Bioavailability	Variable (Lipophilic)	High	Moderate	High
Primary Utility	SAR Studies / Synthesis	Functional Activation	Functional Blockade	Clinical Reference
Key Limitation	Potential SERT cross-reactivity	Rapid metabolism	Sigma-2 cross-reactivity	"Dirty" profile (D2, 5-HT)

Recommendation: Use **4-[2-(3-Bromophenoxy)ethyl]morpholine** when exploring novel structure-activity relationships (SAR) or as a chemical scaffold. For definitive functional characterization of S1R signaling, validate results using PRE-084 (agonist control) and BD-1047 (antagonist control).

Experimental Protocols

To ensure scientific integrity, the following protocols provide self-validating systems for characterizing this compound.

Protocol A: Competitive Radioligand Binding Assay (S1R)

Objective: Determine the affinity (

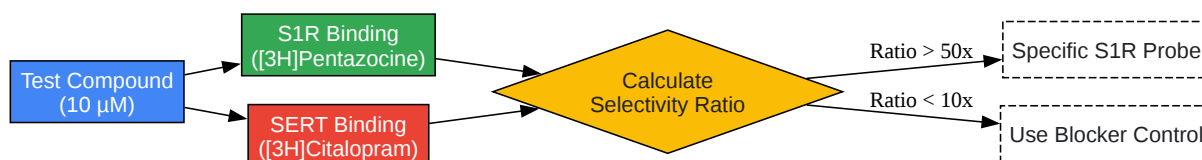
) of the compound for S1R using Guinea Pig brain membranes.

- Tissue Preparation: Homogenize guinea pig brain cortex in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 15 min. Resuspend pellet.

- Ligand Setup:
 - Radioligand: -Pentazocine (2 nM final concentration).
 - Non-specific Control: Haloperidol (10 M) or GBR-12909.
 - Test Compound: **4-[2-(3-Bromophenoxy)ethyl]morpholine** (10^{-10} to 10^{-5} M).
- Incubation: Incubate mixtures for 120 minutes at 25°C (equilibrium).
- Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (reduces non-specific binding).
- Analysis: Measure radioactivity via liquid scintillation counting. Calculate and convert to using the Cheng-Prusoff equation.

Protocol B: Selectivity Screening Workflow

Objective: Rule out SERT activity.



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Caption: Workflow to validate probe specificity against Serotonin Transporter (SERT) off-targets.

References

- Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca²⁺ signaling and cell survival. Cell, 131(3), 596-610. [[Link](#)]
- Poyurovsky, M., et al. (2013).[1][2][3] Rho Kinase Inhibitors and Methods of Use. Patent US20130267493A1. (Describes synthesis intermediates structurally related to the topic).

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